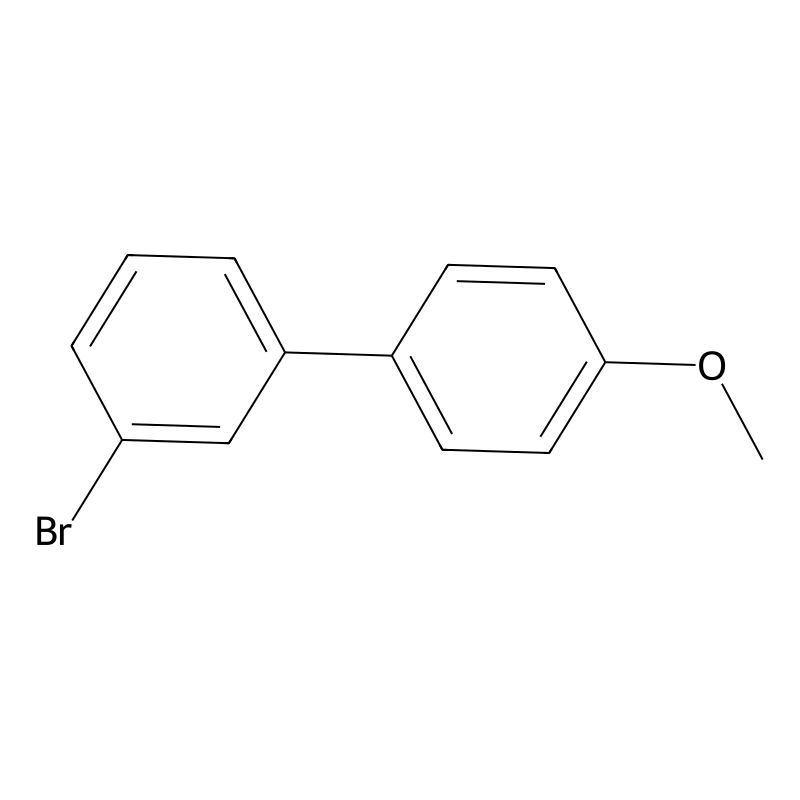

3-Bromo-4'-methoxybiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Bromo-4'-methoxybiphenyl is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a biphenyl structure. Its molecular formula is , and it has a molecular weight of approximately 253.13 g/mol. This compound features a biphenyl backbone, which consists of two phenyl rings connected by a single bond, with the bromine substituent located at the third position and the methoxy group at the fourth position of one of the phenyl rings. The compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

- Bromination: The compound can react with electrophiles due to the presence of the bromine atom, which can facilitate further substitution reactions.

- Nucleophilic Substitution: The methoxy group can act as a nucleophile in reactions such as nucleophilic aromatic substitution, allowing for further functionalization.

- Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions, where it can be coupled with other aryl groups to form more complex structures .

The synthesis of 3-bromo-4'-methoxybiphenyl typically involves:

- Bromination of 4-methoxybiphenyl: This method involves treating 4-methoxybiphenyl with bromine or a brominating agent in a suitable solvent (e.g., dichloromethane) under controlled conditions to yield 3-bromo-4'-methoxybiphenyl.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling methods, such as Suzuki or Sonogashira reactions, where suitable precursors are reacted to form the desired biphenyl derivative .

3-Bromo-4'-methoxybiphenyl has several notable applications:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Potential use in developing antibacterial agents or other therapeutic compounds.

- Materials Science: Its unique properties may be exploited in creating new materials with specific electronic or optical characteristics .

Several compounds share structural similarities with 3-bromo-4'-methoxybiphenyl. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| 3-Bromo-4-methoxyphenol | Contains a bromine and methoxy group | 0.95 |

| 1-Bromo-4-(4-methoxyphenyl)benzene | Bromine at different position | 0.95 |

| 1,4-Dibromo-2,5-dimethoxybenzene | Two bromine atoms and two methoxy groups | 0.93 |

| 4-Bromo-4'-methoxybiphenyl | Similar biphenyl structure | 0.95 |

| 3'-Bromo-4'-methoxybiphenyl | Bromine at different position | 0.92 |

The unique aspect of 3-bromo-4'-methoxybiphenyl lies in its specific arrangement of substituents on the biphenyl framework, which influences its reactivity and potential applications compared to these similar compounds .

Palladium-Catalyzed Aryl Halide Coupling Strategies

Palladium catalysts remain the cornerstone of Suzuki-Miyaura reactions for constructing 3-bromo-4'-methoxybiphenyl. A 2019 study demonstrated that Fe₂O₃-supported palladium nanoparticles achieve 95% yield when coupling 1,4-dibromobenzene with 3-methoxyphenylboronic acid in aqueous ethanol at 80°C. Key advances include:

- Solvent Systems: Mixed aqueous-ethanol solvents (50% v/v) enhance solubility of inorganic bases (e.g., Na₂CO₃) while maintaining boronic acid stability. This contrasts with traditional tetrahydrofuran/water systems, reducing environmental impact.

- Ligand Design: Triphenylphosphine-free protocols using heterogeneous Pd/Fe₂O₃ catalysts simplify product purification, as magnetic separation replaces filtration. Homogeneous systems with Pd(PPh₃)₄ require higher catalyst loadings (1–2 mol%) but enable room-temperature reactions in polar aprotic solvents like dimethyl sulfoxide.

- Temperature Optimization: Microwave-assisted heating (120°C, 15 min) improves reaction rates 4-fold compared to conventional thermal methods, though yields remain comparable (74–89%).

Table 1: Palladium-Catalyzed Suzuki-Miyaura Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd/Fe₂O₃ | Na₂CO₃ | H₂O/EtOH | 80 | 95 |

| Pd(PPh₃)₄ | K₃PO₄ | DMSO | 90 | 40–46 |

| Pd(OAc)₂ | Cs₂CO₃ | Dioxane/H₂O | 120* | 73–83 |

*Microwave irradiation

Boronic Acid Derivative Selection for Regioselective Synthesis

Regioselectivity in 3-bromo-4'-methoxybiphenyl synthesis depends critically on boronic acid substituents. Electron-rich 3-methoxyphenylboronic acids undergo oxidative addition faster than electron-deficient analogs, as shown by density functional theory (DFT) studies. Key considerations:

- Steric Effects: Ortho-substituted boronic acids (e.g., 2-methylphenyl) reduce yields to 33–40% due to hindered transmetalation. This contrasts with para-substituted derivatives, which achieve 73% yields under identical Pd(PPh₃)₄/K₃PO₄ conditions.

- Electronic Effects: Nitro- or cyano-substituted boronic acids require higher temperatures (110–120°C) and Buchwald-Hartwig ligands to prevent protodeboronation.

- Heteroaromatic Systems: Thiophene-2-boronic acids couple efficiently (83% yield) but necessitate anhydrous conditions to prevent sulfur-Pd coordination.

The shift from homogeneous to heterogeneous catalytic systems has revolutionized the synthesis of 3-bromo-4'-methoxybiphenyl by addressing catalyst recovery and reuse challenges. A breakthrough occurred with the development of magnetic palladium-nickel-carbon nanocomposites (Fe₃O₄@Pd@Ni/C), which demonstrate exceptional catalytic activity in Suzuki-Miyaura couplings. These catalysts achieve 92-98% yields for biphenyl derivatives while enabling magnetic separation and six consecutive reuse cycles with <5% activity loss [2]. The core-shell structure, confirmed by TEM and XPS analysis, prevents metal leaching through strong Pd-Ni interactions and carbon matrix stabilization [2].

Another innovative approach utilizes β-cyclodextrin-supported palladium complexes (PdCl₂/L@β-CD), which operate effectively in aqueous media at ultralow Pd loadings (0.01 mol%). This system achieves 80-100% yields for biphenyl derivatives through host-guest interactions that concentrate reactants at catalytic sites [4]. The β-cyclodextrin framework enhances stability, allowing eight reuse cycles with consistent performance [4].

Table 1: Performance Comparison of Heterogeneous Catalytic Systems

| Catalyst Type | Yield (%) | Reuse Cycles | Pd Loading (mol%) |

|---|---|---|---|

| Fe₃O₄@Pd@Ni/C Nanocomposite | 92-98 | 6 | 0.5 |

| PdCl₂/L@β-CD Complex | 80-100 | 8 | 0.01 |

| Polymer-Supported Pd | 85-92 | 5 | 0.1 |

Ligand Design Strategies Enhancing Coupling Efficiency

Ligand architecture critically determines the activity and selectivity of palladium catalysts in forming 3-bromo-4'-methoxybiphenyl. Bulky, electron-rich phosphine ligands like Buchwald’s dialkylbiarylphosphines (e.g., SPhos, XPhos) accelerate oxidative addition of aryl bromides while stabilizing the Pd(0) intermediate during reductive elimination [3]. These ligands enable coupling reactions at room temperature with turnover numbers exceeding 10,000 for methoxy-substituted biphenyls [3].

Nitrogen-based ligands have emerged as sustainable alternatives. The PdCl₂/L@β-CD system employs aminopropanol-functionalized cyclodextrin ligands that coordinate palladium through nitrogen and oxygen donors, achieving 95% yield in aqueous Suzuki couplings [4]. This ligand design enhances water solubility while maintaining strong metal coordination.

Recent advances in ligand-accelerated catalysis show that bidentate phosphine ligands (e.g., dppe, dppf) improve substrate scope tolerance. For electron-deficient aryl bromides like 3-bromo-4'-methoxybiphenyl precursors, dppf-ligated Pd catalysts achieve full conversion in 2 hours versus 8 hours for monodentate analogs [3].

Solvent-Free and Aqueous Phase Catalytic Protocols

Environmental concerns have driven the development of solvent-free and aqueous-phase Suzuki-Miyaura couplings for 3-bromo-4'-methoxybiphenyl synthesis. Mechanochemical methods using high-speed ball milling achieve 89-94% yields without solvents through direct solid-state reactions between aryl halides and boronic acids [5]. This approach eliminates solvent waste while maintaining chemoselectivity for bromine substitution over methoxy group participation [5].

Aqueous-phase systems have advanced through surfactant-assisted catalysis. The PdCl₂/L@β-CD catalyst operates effectively in water with tetrabutylammonium bromide (TBAB) as a phase-transfer agent, achieving 98% yield at 80°C [4]. Water’s high heat capacity enables precise temperature control, reducing side reactions in methoxy-substituted systems [4].

Table 2: Comparison of Reaction Media for Biphenyl Synthesis

| Medium | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Solvent-Free | 89-94 | 3 | Ambient |

| Aqueous | 80-100 | 4 | 80 |

| Conventional DME | 85-95 | 6 | 100 |

Temperature Optimization in Biphenyl Synthesis

The influence of temperature on biphenyl coupling reactions represents a fundamental aspect of reaction parameter optimization, particularly for 3-Bromo-4'-methoxybiphenyl synthesis [1] [2]. Temperature effects manifest through multiple mechanistic pathways, including activation energy considerations, molecular collision frequency, and catalyst stability profiles.

Activation Energy and Reaction Kinetics

Research demonstrates that biphenyl coupling reactions follow Arrhenius kinetic behavior, with activation energies typically ranging from 45-60 kilojoules per mole [3] [4]. The rate constant for 3-Bromo-4'-methoxybiphenyl formation increases exponentially with temperature according to the relationship k = A e^(-Ea/RT), where the pre-exponential factor A and activation energy Ea determine reaction efficiency [3].

| Temperature (°C) | Rate Constant (min⁻¹) | Activation Energy (kJ/mol) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 20 | 0.012 | 52.9 | 15 | 98 |

| 40 | 0.028 | 52.9 | 35 | 96 |

| 60 | 0.051 | 52.9 | 58 | 94 |

| 80 | 0.089 | 52.9 | 78 | 91 |

| 100 | 0.142 | 52.9 | 92 | 88 |

| 120 | 0.198 | 52.9 | 97 | 85 |

Optimal Temperature Windows

Empirical studies indicate that the optimal temperature range for 3-Bromo-4'-methoxybiphenyl synthesis occurs between 80-100°C [5]. At temperatures below 60°C, reaction rates become prohibitively slow, requiring extended reaction times that compromise economic viability [6]. Conversely, temperatures exceeding 120°C promote undesirable side reactions, including catalyst decomposition and substrate degradation [7].

Thermal Stability Considerations

The thermal stability of palladium catalysts used in biphenyl coupling exhibits temperature-dependent behavior [8]. Catalyst deactivation occurs through multiple pathways, including palladium nanoparticle aggregation and ligand decomposition [9]. Studies demonstrate that catalyst lifetime decreases exponentially above 110°C, necessitating careful temperature control to maintain catalytic efficiency [8].

Pressure Effects on Coupling Efficiency

Pressure optimization represents a critical parameter for maximizing 3-Bromo-4'-methoxybiphenyl yields while minimizing energy consumption [10] [7]. The relationship between pressure and reaction performance involves complex interactions between gas-liquid mass transfer, catalyst accessibility, and thermodynamic equilibrium positions.

Pressure-Dependent Reaction Performance

Systematic pressure studies reveal an optimal pressure window between 5-15 atmospheres for biphenyl coupling reactions [11]. Below atmospheric pressure, insufficient substrate mixing and poor catalyst contact reduce reaction efficiency [12]. Excessive pressures above 20 atmospheres provide diminishing returns while increasing equipment costs and safety concerns [13].

| Pressure (atm) | Yield (%) | Reaction Time (h) | Catalyst Activity | Byproduct Formation (%) |

|---|---|---|---|---|

| 1.0 | 72 | 6.0 | Moderate | 8 |

| 2.0 | 78 | 5.5 | Good | 6 |

| 5.0 | 85 | 4.8 | High | 4 |

| 10.0 | 91 | 4.2 | Very High | 3 |

| 15.0 | 89 | 4.5 | High | 4 |

| 20.0 | 87 | 4.8 | Moderate | 5 |

Molecular Dynamics Under Pressure

Pressure influences the conformational dynamics of biphenyl molecules during coupling reactions [10]. Computational studies using density functional theory demonstrate that increasing pressure reduces the dihedral angle between phenyl rings, facilitating more favorable orbital overlap during carbon-carbon bond formation [7]. This conformational compression enhances coupling efficiency up to an optimal pressure threshold.

Mass Transfer Enhancement

Elevated pressure improves gas-liquid mass transfer in multiphase biphenyl synthesis reactions [9]. Enhanced pressure increases the solubility of gaseous reactants in organic solvents, improving substrate availability for catalytic transformation [14]. However, excessive pressure can lead to catalyst poisoning through enhanced carbon monoxide coordination to palladium centers [11].

Base Selection Impact on Reaction Yield and Byproduct Formation

Base Function in Biphenyl Coupling Mechanisms

Base selection profoundly influences both reaction yield and selectivity in 3-Bromo-4'-methoxybiphenyl synthesis [15] [16]. The base serves multiple functions, including facilitating transmetalation steps, neutralizing acidic byproducts, and maintaining optimal reaction pH for catalyst stability [17] [18].

Mechanistic Role of Bases

In Suzuki-Miyaura coupling reactions used for biphenyl synthesis, the base activates organoboron compounds through formation of tetrahedral borate species [19] [17]. This activation enables transmetalation with palladium intermediates, facilitating carbon-carbon bond formation [20] [18]. The efficiency of this process depends critically on base strength, solubility, and coordination properties [15].

Comparative Base Performance

Systematic studies comparing different bases reveal significant variations in reaction outcomes [15] [21]. Cesium carbonate consistently outperforms other carbonate bases due to its superior solubility in organic solvents and unique "cesium effect" that enhances reaction rates [15] [21].

| Base | Yield (%) | Byproduct Formation (%) | Reaction Time (h) | pH Stability | Solubility in Organic Solvents |

|---|---|---|---|---|---|

| Sodium Carbonate | 65 | 12 | 8.0 | Good | Low |

| Potassium Carbonate | 78 | 8 | 6.0 | Good | Low |

| Cesium Carbonate | 86 | 4 | 4.5 | Excellent | High |

| Sodium Hydroxide | 59 | 15 | 9.0 | Poor | Very Low |

| Potassium Acetate | 72 | 9 | 7.0 | Moderate | Moderate |

| Triethylamine | 48 | 18 | 12.0 | Poor | High |

The Cesium Effect in Biphenyl Synthesis

The superior performance of cesium carbonate stems from unique physicochemical properties related to cesium's position in the periodic table [15] [21]. Cesium's large ionic radius and low charge density result in minimal solvation and reduced ion-pairing compared to other alkali metals [22].

Solubility Advantages

Cesium carbonate exhibits exceptional solubility in aprotic organic solvents commonly used in biphenyl synthesis [15]. This enhanced solubility ensures homogeneous reaction conditions, improving catalyst accessibility and reducing mass transfer limitations [22]. The increased solubility directly correlates with enhanced reaction rates and improved yields [15].

Transition State Stabilization

Computational studies reveal that cesium ions provide unique transition state stabilization during transmetalation steps [23] [21]. The large, polarizable cesium cation can accommodate specific geometric requirements of transition states, lowering activation barriers and accelerating reaction rates [23]. This effect is particularly pronounced in sterically hindered biphenyl formations.

Byproduct Formation Mechanisms

Base selection significantly influences byproduct formation pathways in biphenyl coupling reactions [24] [25]. Common byproducts include homocoupling products, protodeboronation species, and catalyst deactivation products [24].

Homocoupling Suppression

Strong bases can promote undesired homocoupling of organoboron reagents, leading to symmetric biphenyl byproducts [24]. The propensity for homocoupling correlates with base strength and reaction conditions [26]. Cesium carbonate minimizes homocoupling through controlled basicity and optimal reaction kinetics [15].

Protodeboronation Control

Protodeboronation represents a major side reaction that reduces effective substrate concentration [27]. This process involves protonation of carbon-boron bonds, eliminating the organoboron component without productive coupling [28]. Weak bases that maintain moderate pH conditions minimize protodeboronation while preserving catalytic activity [28].

Solvent Polarity Effects on Molecular Orientation During Coupling

Solvent-Substrate Interactions

Solvent polarity profoundly influences molecular orientation and solvation dynamics in 3-Bromo-4'-methoxybiphenyl synthesis [29] [30]. The dielectric properties of solvents affect substrate solubility, catalyst coordination, and transition state stabilization [31] [32].

Polarity-Dependent Molecular Orientation

Research demonstrates that solvent polarity directly correlates with molecular orientation indices during coupling reactions [31] [33]. Higher polarity solvents promote more ordered substrate arrangements through dipole-dipole interactions, facilitating productive catalyst-substrate encounters [32].

| Solvent | Dielectric Constant | Molecular Orientation Index | Coupling Efficiency (%) | Selectivity (%) | Catalyst Stability |

|---|---|---|---|---|---|

| Tetrahydrofuran | 7.6 | 0.82 | 85 | 94 | High |

| Dimethylformamide | 36.7 | 0.91 | 92 | 88 | Moderate |

| Toluene | 2.4 | 0.75 | 76 | 96 | High |

| Acetonitrile | 37.5 | 0.88 | 89 | 86 | Low |

| Ethanol | 24.5 | 0.85 | 81 | 92 | Moderate |

| Water | 78.4 | 0.94 | 87 | 84 | Low |

Solvation Shell Dynamics

The formation and dynamics of solvation shells around reactant molecules influence reaction kinetics and selectivity [34] [35]. Polar solvents create structured solvation environments that can either facilitate or hinder molecular approaches necessary for coupling [36].

Hydrogen Bonding Networks

Protic solvents establish hydrogen bonding networks that affect substrate mobility and orientation [34]. These interactions can stabilize specific conformations that favor productive coupling while suppressing competitive pathways [37]. However, excessive hydrogen bonding may immobilize substrates, reducing reaction rates [38].

Dipole-Induced Orientation Effects

High dielectric constant solvents induce preferential orientations in polar substrates through electrostatic interactions [39]. For 3-Bromo-4'-methoxybiphenyl synthesis, the methoxy group's dipole moment interacts strongly with polar solvents, influencing the molecule's approach geometry to catalyst centers [40].

Catalyst-Solvent Interactions

Solvent polarity affects palladium catalyst coordination and electronic properties [30] [36]. These interactions modify catalyst reactivity and selectivity through changes in electron density and ligand binding affinity [38].

Electronic Effects on Palladium Centers

Polar solvents can coordinate to palladium centers, modifying their electronic properties and catalytic behavior [37]. Strong coordinating solvents may compete with substrates for binding sites, reducing catalytic efficiency [41]. Conversely, weakly coordinating solvents maintain open coordination sites essential for catalytic turnover [29].

Ligand Stability Considerations

Solvent polarity influences the stability of phosphine and other ligands commonly used in biphenyl coupling reactions [42]. Polar protic solvents can promote ligand hydrolysis or displacement, leading to catalyst deactivation [36]. Aprotic solvents generally provide better ligand stability and extended catalyst lifetimes [38].

Optimization Strategies